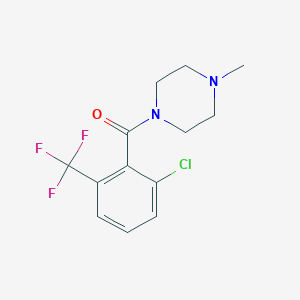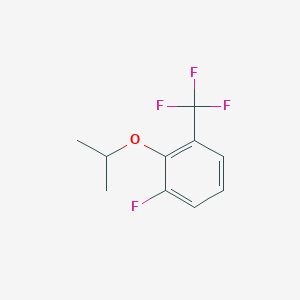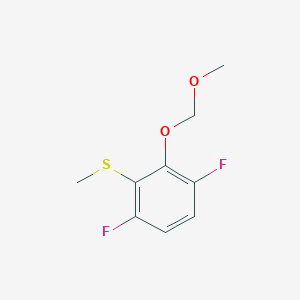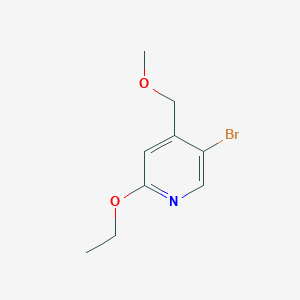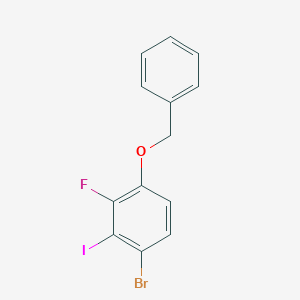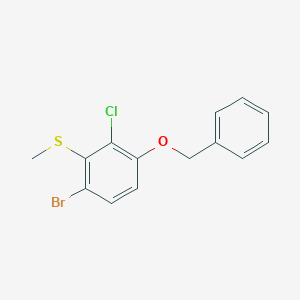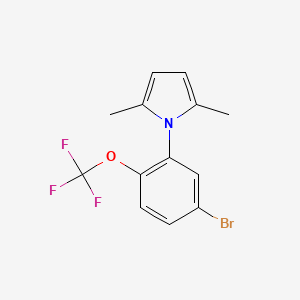
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene is not well understood. However, it is believed that the halogen atoms react with the benzene ring, forming a cyclic structure with the benzyloxy group. This cyclic structure is believed to be the active form of the molecule, which can then react with other molecules to form desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the halogen atoms may interact with cellular components, such as enzymes, to cause various biochemical and physiological effects. Additionally, the benzyloxy group may act as a ligand, binding to certain cellular components and altering their function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has several advantages and limitations for use in laboratory experiments. The main advantage of using this compound is its availability and low cost. Additionally, it is relatively stable and non-toxic, making it safe to handle and store. However, it is a highly reactive compound and can be difficult to control in certain reactions. Additionally, it has a low boiling point, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene. First, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it may have. Additionally, research could be conducted to explore new synthesis methods and applications for the compound. Finally, research could be conducted to explore the potential uses of the compound in drug synthesis and other industrial applications.
Synthesemethoden
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Sandmeyer reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone. The Sandmeyer reaction involves the reaction of a halogenated benzene with a copper salt in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various organic compounds, such as amides, ketones, and alcohols. It has also been used in the synthesis of drug compounds, such as anti-inflammatory and anti-cancer agents. Additionally, it has been used as a reactant in the synthesis of industrial compounds, such as lubricants, solvents, and surfactants.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQUVBNWXLENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

